molecular formula C15H20BrN3O2S B1393548 N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide CAS No. 1187386-27-1

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

Cat. No. B1393548
M. Wt: 386.3 g/mol
InChI Key: SGOGONMNVSTQPH-UHFFFAOYSA-N
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Description

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide (DIPBPS) is an organic compound that is widely used in a variety of scientific research applications. It is a highly versatile compound that can be used as a reagent, a catalyst, or as a building block for more complex molecules. DIPBPS has a wide range of applications, including in the fields of drug development, biochemistry, and materials science.

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment
    The use of benzenesulfonamide derivatives, including similar structures to N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, has been explored in photodynamic therapy (PDT) for cancer treatment. These derivatives demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, which are crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

  • Inhibitors of Enzymatic Activity
    Benzenesulfonamide derivatives have been synthesized and characterized as inhibitors of specific enzymes. For instance, some derivatives have been studied for their inhibitory action against kynurenine 3-hydroxylase, an enzyme relevant in neurological processes. This kind of research opens avenues for the exploration of similar structures like N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide in similar roles (Röver et al., 1997).

  • Photophysical and Photochemical Properties
    Research has delved into the photophysical and photochemical properties of benzenesulfonamide derivatives, highlighting their potential for photocatalytic applications. This suggests that compounds like N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide could be explored for their applicability in photophysical and photochemical domains (Öncül, Öztürk, & Pişkin, 2021).

  • Anticonvulsant Action
    Some benzenesulfonamide derivatives have shown effectiveness as carbonic anhydrase inhibitors and have demonstrated potent anticonvulsant actions. This indicates that structurally related compounds, such as N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, could potentially have applications in neurological research and therapy (Mishra et al., 2017).

  • Anticancer Potential
    Derivatives of benzenesulfonamide have been investigated for their antiproliferative activity against various cancer cell lines. Research in this area shows that these compounds, including those with structural similarities to N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide, could be used to develop new lead anticancer agents (Motavallizadeh et al., 2014).

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N,N-di(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2S/c1-11(2)19(12(3)4)22(20,21)15-7-5-14(6-8-15)18-10-13(16)9-17-18/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOGONMNVSTQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675303
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diisopropyl 4-(4-Bromopyrazol-1-yl)benzenesulfonamide

CAS RN

1187386-27-1
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-bis(1-methylethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-di(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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